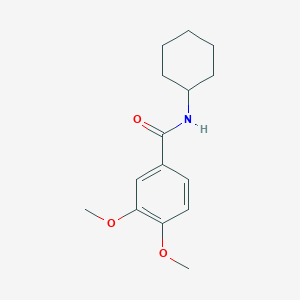

N-cyclohexyl-3,4-dimethoxybenzamide

Description

Properties

CAS No. |

86425-50-5 |

|---|---|

Molecular Formula |

C15H21NO3 |

Molecular Weight |

263.33 g/mol |

IUPAC Name |

N-cyclohexyl-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H21NO3/c1-18-13-9-8-11(10-14(13)19-2)15(17)16-12-6-4-3-5-7-12/h8-10,12H,3-7H2,1-2H3,(H,16,17) |

InChI Key |

QPJQDANJFGRQFO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2CCCCC2)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The structural variations among benzamide derivatives significantly influence their physicochemical and functional properties. Below is a comparative analysis:

Table 1: Key Properties of N-Cyclohexyl-3,4-dimethoxybenzamide and Analogues

Impact of Substituents on Reactivity and Bioactivity

- In contrast, the dihydroxy substituents in N-hexyl-3,4-dihydroxybenzamide increase polarity, favoring antioxidant interactions but reducing membrane permeability .

- Synthetic Pathways: N-Ethyl-3,4-dimethoxybenzamide is a minor product in copper-catalyzed oxidative dealkylation reactions, highlighting the sensitivity of tertiary amines to demethylation under these conditions .

- Pharmacological Effects: AH-7921 demonstrates how halogenation (dichloro) and dimethylamino groups can confer potent opioid activity, whereas methoxy-substituted derivatives like this compound lack reported psychoactive properties .

Analytical and Functional Comparisons

- Mass Spectrometry : The CCS values of this compound adducts (e.g., [M+Na]⁺: 172.6 Ų) are higher than those of simpler analogues like N-ethyl derivatives, reflecting its larger molecular volume .

- Thermal Stability : N-Acetyl-3,4-dimethoxybenzamide’s crystalline nature and defined melting point (165–168°C) suggest higher thermal stability compared to liquid or semi-solid alkylated benzamides .

- Biological Applications : While N-hexyl-3,4-dihydroxybenzamide may mimic natural antioxidants (e.g., caffeic acid), the methoxy groups in this compound likely reduce radical-scavenging activity but enhance metabolic stability .

Preparation Methods

Reaction Mechanism and Conditions

The acid chloride method involves two steps:

-

Activation of the carboxylic acid : 3,4-Dimethoxybenzoic acid is treated with a halogenating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acid chloride.

-

Amidation : The acid chloride reacts with cyclohexylamine in the presence of a base to yield the target amide.

Example Protocol (Adapted from EP 2874980B1):

-

Halogenation :

-

3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dichloromethane (DCM).

-

Thionyl chloride (2.2 equiv) and catalytic dimethylformamide (DMF) are added.

-

The mixture is stirred at 25–30°C for 2 hours, yielding 3,4-dimethoxybenzoyl chloride.

-

-

Amidation :

-

The acid chloride solution is added dropwise to a cooled (0–5°C) solution of cyclohexylamine (1.1 equiv) in DCM.

-

The reaction is stirred for 1 hour, followed by quenching with aqueous HCl.

-

The organic layer is separated, concentrated, and purified via recrystallization.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–90% (estimated) |

| Purity (HPLC) | >98% |

| Reaction Time | 3–4 hours |

This method is favored for its high efficiency and compatibility with industrial-scale production.

Coupling Reagent-Assisted Synthesis

Reagent Selection and Optimization

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/ Hydroxybenzotriazole) facilitate direct amide bond formation without isolating the acid chloride.

Example Protocol :

-

Activation :

-

3,4-Dimethoxybenzoic acid (1.0 equiv) is dissolved in dimethylformamide (DMF).

-

EDCl (1.2 equiv), HOBt (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) are added.

-

The mixture is stirred at room temperature for 30 minutes.

-

-

Coupling :

-

Cyclohexylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12–18 hours.

-

The product is extracted with ethyl acetate, washed with brine, and purified via column chromatography.

-

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–80% |

| Purity (HPLC) | >95% |

| Reaction Time | 12–18 hours |

This approach minimizes harsh conditions but requires costly reagents and extensive purification.

Industrial-Scale Production Insights

The patent EP 2874980B1 describes a one-pot synthesis for related benzamide derivatives, offering insights applicable to this compound:

-

Halogenation and amidation are performed sequentially without intermediate isolation .

-

Solvent systems (e.g., toluene or methyl isobutyl ketone) enable efficient product separation.

-

Dehydration agents like phosphorus oxychloride (POCl₃) may enhance reaction rates.

Critical Industrial Parameters :

-

Temperature Control : Reactions are maintained at 25–85°C to balance speed and side reactions.

-

Workup : Distillation and crystallization are preferred for scalability.

-

Quality Control : HPLC monitoring ensures intermediates remain below 1% in the final product.

Comparative Analysis of Methods

| Method | Acid Chloride | Coupling Reagents |

|---|---|---|

| Yield | 85–90% | 75–80% |

| Cost | Low (bulk reagents) | High (specialized reagents) |

| Scalability | Excellent | Moderate |

| Purity | >98% | >95% |

| Reaction Time | 3–4 hours | 12–18 hours |

The acid chloride method is superior for large-scale synthesis, while coupling reagents suit small-scale research.

Purification and Characterization

Purification Techniques

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents removes unreacted amine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.